N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a complex organic molecule. It contains a difluorocyclohexyl group and an indazole group, which are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The difluorocyclohexyl group may add steric bulk and the indazole group is a bicyclic aromatic heterocycle .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity would be influenced by the functional groups present .Mechanism of Action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their firing patterns.
Mode of Action
This compound acts as a positive allosteric modulator of SK channels . It increases SK channel activity in the Purkinje cells of the cerebellar cortex, resulting in hyperpolarization and consequently, a slower firing rate .
Biochemical Pathways
The compound’s action affects the olivo-cerebellar network . The Purkinje cells, which are targeted by the compound, have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus. These neurons, in turn, exert the same input on the ventral intermediate nucleus in the thalamocortical system . The decrease in the activity of this pathway through targeting Purkinje cell firing rate is thought to have a beneficial impact on essential tremor .
Result of Action
The compound is thought to decrease the firing of neurons in the olivo-cerebellar network, which are theorized to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor . Inhibition of this dysfunctional firing may provide benefit to patients with essential tremor .
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O/c15-14(16)7-5-9(6-8-14)17-13(20)12-10-3-1-2-4-11(10)18-19-12/h9H,1-8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNLOLQRHGSIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NC3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.